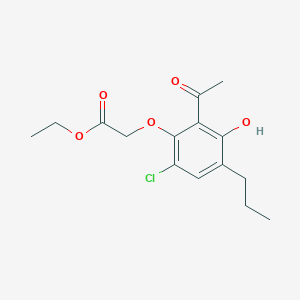

Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate

Description

Properties

CAS No. |

102624-60-2 |

|---|---|

Molecular Formula |

C15H19ClO5 |

Molecular Weight |

314.76 g/mol |

IUPAC Name |

ethyl 2-(2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate |

InChI |

InChI=1S/C15H19ClO5/c1-4-6-10-7-11(16)15(13(9(3)17)14(10)19)21-8-12(18)20-5-2/h7,19H,4-6,8H2,1-3H3 |

InChI Key |

GSFXNYLWRSXPPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC(=C(C(=C1O)C(=O)C)OCC(=O)OCC)Cl |

Origin of Product |

United States |

Biological Activity

Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate, identified by its CAS number 102624-60-2, is a compound of interest in various biological studies due to its potential therapeutic applications. This article synthesizes available research findings related to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.76 g/mol. The compound features a chloro-substituted phenolic structure which is often associated with various biological activities.

| Property | Value |

|---|---|

| CAS Number | 102624-60-2 |

| Molecular Formula | C₁₅H₁₉ClO₅ |

| Molecular Weight | 314.76 g/mol |

| LogP | 3.14 |

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain phenolic compounds can effectively inhibit the growth of various bacteria and fungi, suggesting that this compound may share similar characteristics.

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related compounds demonstrated effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at concentrations as low as 50 µg/mL for some derivatives, indicating potent activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various in vitro studies. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Research Findings

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) indicated that compounds with similar phenolic structures can induce apoptosis and inhibit cell viability at IC50 values ranging from 10 to 50 µM .

- Mechanism of Action : The mechanism often involves the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been a subject of investigation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Experimental Evidence

In animal models, administration of related compounds resulted in reduced swelling and inflammatory markers following induced inflammation. This suggests that this compound could be beneficial in treating inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl (2-acetyl-6-chloro-3-hydroxy-4-propylphenoxy)acetate?

- Methodology : A common approach involves nucleophilic substitution under alkaline conditions. For example, reacting a phenolic precursor (e.g., 2-acetyl-6-chloro-3-hydroxy-4-propylphenol) with ethyl chloroacetate in anhydrous acetone, using potassium carbonate as a base. The reaction is refluxed for 8–12 hours, monitored by TLC (hexane:ethyl acetate, 3:1). Post-reaction, the mixture is cooled, filtered, and extracted with ether. The organic layer is washed with NaOH (10%) and water to remove unreacted starting materials .

- Key Considerations : Optimize molar ratios (e.g., 1:1.1 phenol to ethyl chloroacetate) to minimize side reactions. Confirm purity via melting point analysis or GC-MS .

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- GC-MS : Identifies molecular ion peaks and fragmentation patterns to confirm molecular weight and structural motifs (e.g., acetyl, chloro groups) .

- HPLC : Assesses purity and quantifies impurities using UV detection (e.g., at 254 nm for aromatic systems) .

- Elemental Analysis : Validates elemental composition (C, H, Cl) within ±0.5% of theoretical values .

Q. How does the ester group influence the compound’s stability and reactivity?

- Reactivity : The ester group undergoes hydrolysis under acidic or alkaline conditions, forming acetic acid and ethanol derivatives. Thermal stability studies (e.g., TGA/DSC) are recommended to assess decomposition thresholds .

- Stability : Store in anhydrous conditions at ≤4°C to prevent hydrolysis. Monitor degradation via periodic NMR or FTIR analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

- Case Example : Discrepancies between GC-MS and HPLC purity results may arise from volatile impurities (GC-MS) vs. non-volatile residues (HPLC).

- Resolution :

Cross-validate with H/C NMR to confirm structural integrity .

Perform column chromatography (silica gel, gradient elution) to isolate pure fractions for re-analysis .

Use crystallography (SHELX programs) to resolve ambiguities in stereochemistry or bonding .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Approach :

- Catalyst Screening : Test alternatives to KCO, such as DBU or DIPEA, to enhance nucleophilicity .

- Solvent Optimization : Replace acetone with DMF or THF for better solubility of aromatic intermediates .

- Kinetic Monitoring : Use in-situ FTIR to track reaction progress and adjust parameters (e.g., temperature) dynamically .

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?

- Protocol :

Grow crystals via slow evaporation (e.g., ethyl acetate/hexane solvent system).

Collect diffraction data using a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Refine structures using SHELXL, focusing on anisotropic displacement parameters and residual electron density maps .

- Interpretation : Validate bond lengths (e.g., C-Cl: ~1.74 Å) and torsion angles to confirm substituent orientations .

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.

- Waste Disposal : Incinerate in a certified facility to prevent environmental release of chloro derivatives .

Data Contradiction & Troubleshooting

Q. How to address unexpected by-products in the synthesis?

- Root Cause : Competing reactions (e.g., O-alkylation vs. C-alkylation).

- Mitigation :

- Use protecting groups (e.g., acetyl for hydroxyl) to direct reactivity .

- Analyze by-products via LC-MS and adjust stoichiometry to favor desired pathways .

Q. What computational tools support mechanistic studies of its thermal decomposition?

- Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.